molecular formula C20H14ClN3O5S2 B2474981 N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1105247-03-7

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2474981
CAS No.: 1105247-03-7
M. Wt: 475.92
InChI Key: PHHWGDBKCKHMNR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H14ClN3O5S2 and its molecular weight is 475.92. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

  • Antimicrobial and Antilipase Activities : Compounds synthesized from similar structures have shown antimicrobial, antilipase, and antiurease activities. This suggests potential application in treating microbial infections and disorders related to lipase enzyme activity (Ceylan et al., 2014).

  • Antiviral Activity : Derivatives of similar compounds exhibited anti-tobacco mosaic virus activity, indicating potential for antiviral applications (Chen et al., 2010).

  • Anti-Inflammatory and Anti-Cancer Agents : Some synthesized compounds with related structures have shown promise as anti-inflammatory and anti-cancer agents, highlighting a potential role in cancer and inflammation treatment (Gangapuram et al., 2009).

  • Nematocidal Activity : Novel derivatives have exhibited nematocidal activities, suggesting possible use in controlling nematode pests (Liu et al., 2022).

  • Anti-tubercular Activity : Some derivatives have been synthesized and evaluated for anti-tubercular activity, indicating potential use in treating tuberculosis (Dighe et al., 2012).

Chemical Synthesis and Characterization

  • Structural Analysis and Synthesis : The synthesis of related compounds involves various chemical reactions and techniques, providing insights into the structural composition and potential modifications for specific applications (Siddiqa et al., 2014).

  • Ring-Fission and Bond Cleavage Studies : Investigations into the reactions of similar compounds have led to interesting findings in ring-fission and C-C bond cleavage reactions, which are significant for understanding chemical behavior and potential pharmaceutical applications (Jäger et al., 2002).

Molecular Docking and Pharmacological Studies

  • Molecular Docking : Studies involving molecular docking simulations have been conducted to understand the potential interaction of similar molecules with biological targets, which is crucial for drug development (Shingare et al., 2022).

  • Pharmacological Evaluation : Various derivatives have been synthesized and evaluated for their pharmacological properties, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing diverse therapeutic potentials (Küçükgüzel et al., 2013).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O5S2/c1-24(14-6-7-15-16(10-14)28-11-27-15)31(25,26)17-8-9-30-18(17)20-22-19(23-29-20)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHWGDBKCKHMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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